2-[2-(4-Chlorophenyl)sulfonylethyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole
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Overview
Description
2-[2-(4-Chlorophenyl)sulfonylethyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that contains both sulfone and oxadiazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chlorophenyl)sulfonylethyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzene sulfonyl chloride with ethylamine to form 2-(4-chlorophenyl)sulfonylethylamine. This intermediate is then reacted with 4-fluorobenzoyl chloride to form the corresponding hydrazide. Cyclization of this hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride leads to the formation of the oxadiazole ring, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Chlorophenyl)sulfonylethyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The sulfone group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfone group can yield sulfoxides, while reduction of a nitro group can yield amines.
Scientific Research Applications
2-[2-(4-Chlorophenyl)sulfonylethyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: This compound has potential as a pharmacophore in the development of new drugs due to its unique structural features.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[2-(4-Chlorophenyl)sulfonylethyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The sulfone and oxadiazole groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)sulfonylethyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2O3S/c17-12-3-7-14(8-4-12)24(21,22)10-9-15-19-20-16(23-15)11-1-5-13(18)6-2-11/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKDBMBOWUWPBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)CCS(=O)(=O)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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